3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro group, a hydroxyethylamino group, and a carbonitrile functional group.
The compound can be synthesized through various chemical methods, and it has been a subject of interest in pharmaceutical research due to its potential biological activities. Its chemical identity is denoted by the CAS number 88347-07-3.
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is classified as an organic nitrogen compound and falls under the category of quinoline derivatives. These compounds are often explored for their pharmacological properties and potential therapeutic applications.
The synthesis of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline-8-carbonitrile with 2-hydroxyethylamine. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
The molecular structure of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile can be represented as follows:
Property | Value |
---|---|
CAS Number | 88347-07-3 |
InChI Key | FOPZWCMUGFWJSZ-UHFFFAOYSA-N |
Canonical SMILES | C=CCN(CC=C)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile can undergo various chemical reactions:
The reactions typically involve standard organic chemistry techniques such as refluxing in appropriate solvents and utilizing catalysts to facilitate transformations.
The mechanism of action for 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is primarily linked to its interactions with biological targets:
The compound's physical and chemical properties are crucial for understanding its behavior in biological systems and its potential applications in medicinal chemistry.
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4